Bis({[3-(trifluoromethyl)phenyl]methyl})amine
Overview
Description
Bis({[3-(trifluoromethyl)phenyl]methyl})amine is a chemical compound with the IUPAC name N-[3-(trifluoromethyl)benzyl][3-(trifluoromethyl)phenyl]methanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Bis({[3-(trifluoromethyl)phenyl]methyl})amine consists of two phenyl rings, each substituted with a trifluoromethyl group, connected by a methylene bridge and an amine group . The molecular formula is C16H13F6N .Physical And Chemical Properties Analysis
Bis({[3-(trifluoromethyl)phenyl]methyl})amine is a liquid at room temperature . It has a molecular weight of 333.28 .Mechanism of Action
Target of Action
Bis({[3-(trifluoromethyl)phenyl]methyl})amine is a type of (thio)urea derivative that has been used extensively as an organocatalyst in organic chemistry . The primary targets of this compound are substrates that can form partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound activates its targets and subsequently stabilizes the partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding . The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts .
Biochemical Pathways
The compound plays a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations
Result of Action
The compound’s action results in the activation of substrates and stabilization of partially developing negative charges in the transition states . This leads to the promotion of organic transformations .
Action Environment
It is known that the compound is used extensively in promoting organic transformations , suggesting that it may be stable under a variety of conditions.
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N/c17-15(18,19)13-5-1-3-11(7-13)9-23-10-12-4-2-6-14(8-12)16(20,21)22/h1-8,23H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPHDCSCFBKTES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142950 | |
Record name | 3-(Trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis({[3-(trifluoromethyl)phenyl]methyl})amine | |
CAS RN |
863763-65-9 | |
Record name | 3-(Trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863763-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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